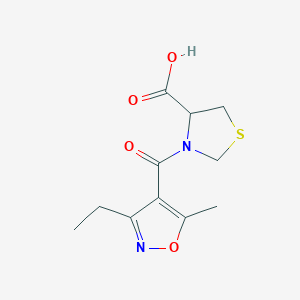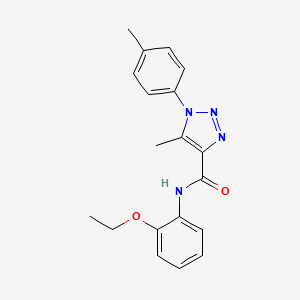![molecular formula C15H22N4S B2562911 4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione CAS No. 440334-07-6](/img/structure/B2562911.png)
4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is a nitrogen-containing pyrimidine ring . The compound also contains butyl(methyl)amino and ethylamino groups, which are types of alkylamino groups. Alkylamino groups are functional groups consisting of an alkyl group attached to an amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinazolines are generally crystalline solids, and their melting points, boiling points, and solubilities can vary widely depending on their substituents . The presence of the alkylamino groups in this compound could affect its solubility and other properties .Aplicaciones Científicas De Investigación
Synthesis and Derivatization of Quinazoline Derivatives
Research into quinazoline derivatives, including 4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione, often focuses on their synthesis and potential applications in various fields. For instance, Hanusek et al. (2001) explored the synthesis of substituted 2-benzoylaminothiobenzamides and their cyclization into 2-phenylquinazoline-4-thiones. This study highlighted the methodological aspects of synthesizing quinazoline derivatives and discussed their preferred tautomeric forms based on spectroscopic analyses (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).
Antimalarial and Antitumor Activities
Werbel and Degnan (1987) investigated analogues of 2,4-diamino-6-[(aryl)thio]quinazolines, modifying the 4-amino group with hydrazino and hydroxyamino moieties. These modifications significantly affected the compounds' antimalarial and antitumor properties, suggesting potential applications in developing new therapeutic agents (Werbel & Degnan, 1987).
Antimicrobial and Antifungal Properties
Alagarsamy et al. (2007) synthesized 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of quinazoline derivatives in treating infectious diseases, offering a foundation for developing new antimicrobial agents (Alagarsamy, Murugesan, Dhanabal, Murugan, & Clercq, 2007).
Chemical Isomerization and Biological Activity
Hirotsu, Shiba, and Kaneko (1970) explored the isomerization of amino acid components in thiazoline peptides, demonstrating the chemical transformations possible with quinazoline derivatives. This work adds to the understanding of quinazoline's reactivity and potential applications in peptide synthesis and modification (Hirotsu, Shiba, & Kaneko, 1970).
Direcciones Futuras
The study of quinazoline derivatives is an active area of research, particularly in medicinal chemistry, where these compounds are often used as scaffolds for drug discovery . The compound “4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione” could potentially be of interest in this context, but without more information, it’s difficult to speculate on specific future directions.
Propiedades
IUPAC Name |
4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-3-4-10-19(2)11-9-16-14-12-7-5-6-8-13(12)17-15(20)18-14/h5-8H,3-4,9-11H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXUKYHDSBPWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2562831.png)
![N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2562836.png)

![3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2562838.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2562839.png)

![(Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2562841.png)


![3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2562845.png)

